4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a pyrrolidinone ring in the structure of this compound makes it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Another approach involves the use of a Michael addition reaction, where 3-chloro-4-methylbenzaldehyde is reacted with a pyrrolidinone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products often exhibit enhanced biological activities and are valuable for further research and development .
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive compounds. In medicine, it has potential applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidin-2,5-diones. These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the 3-chloro-4-methylphenyl group with the pyrrolidinone ring in this compound imparts distinct properties and makes it a valuable compound for various applications.
List of Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- 3-Chloro-4-methylphenylpyrrolidin-2-one derivatives
- Pyrrolizines
- Prolinol derivatives
Biological Activity
4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C12H14ClN
- Molecular Weight: 221.70 g/mol
- IUPAC Name: this compound
- CAS Number: [Not specified]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific proteins, influencing processes such as inflammation, cell proliferation, and apoptosis.
Biological Activity Overview
-
Antimicrobial Activity
- Several studies have reported the antibacterial activity of pyrrolidinone derivatives against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 50 to 200 µg/mL, indicating moderate potency.
-
Anti-inflammatory Effects
- The compound exhibits potential anti-inflammatory properties, which can be evaluated through assays measuring the inhibition of cyclooxygenase (COX) enzymes. For instance, related pyrrolidine derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19 to 42 µM, suggesting that modifications to the structure can enhance anti-inflammatory activity.
-
Cytotoxicity
- Research indicates that while some derivatives show cytotoxic effects on cancer cell lines, others maintain low toxicity levels in normal human cells. This balance is crucial for developing therapeutic agents with minimal side effects.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of pyrrolidinone derivatives. For example:
Compound | Substituent | IC50 (µM) | Activity Type |
---|---|---|---|
1 | -Cl | 19 | COX-1 Inhibition |
2 | -CF3 | 28 | COX-2 Inhibition |
3 | -NO2 | >100 | Cytotoxicity |
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against MRSA with MIC values ranging from 75 to 150 µg/mL. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains . -
Anti-inflammatory Assessment
In a comparative analysis, several pyrrolidine derivatives were tested for their ability to inhibit COX enzymes. The results indicated that compounds with para-substituted aromatic rings exhibited superior inhibitory effects compared to their ortho counterparts. The study reported IC50 values for selected compounds that ranged from 19 to 42 µM for COX-1 and COX-2 inhibition . -
Cytotoxicity Evaluation
A cytotoxicity assay performed on human cell lines revealed that while some analogs were highly cytotoxic (>300 µM), others maintained acceptable safety profiles with lower cytotoxicity levels (<100 µM). This finding emphasizes the need for further optimization to enhance therapeutic indices .
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
GLTLTIBXCAFJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC2)Cl |
Origin of Product |
United States |
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